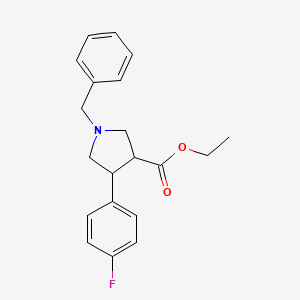

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring three key substituents: a benzyl group at the 1-position, a 4-fluorophenyl group at the 4-position, and an ethyl ester at the 3-position. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, adopts a puckered conformation influenced by steric and electronic interactions of its substituents .

Properties

IUPAC Name |

ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXZOFRXQMFYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C17H20FN

- Molecular Weight : Approximately 271.35 g/mol

- CAS Number : 874990-58-6

The compound is characterized by a pyrrolidine ring with an ethyl ester and a benzyl group, along with a fluorine atom on the phenyl ring, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, analogs have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and pancreatic cancer cells (PANC-1) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing potential efficacy against various bacterial strains. Its structure suggests it could interfere with bacterial cell wall synthesis or function as a membrane disruptor.

Study on Anticancer Activity

A notable study investigated the binding affinity and cellular activity of pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could inhibit cell invasion and migration in cancer cells while exhibiting varying degrees of cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | <10 | Apoptosis induction |

| Similar derivative | PANC-1 | <5 | Inhibition of invasion |

Pharmacological Evaluation

In another study, the pharmacokinetic properties of similar compounds were assessed, revealing that modifications in substituents significantly impacted their absorption and metabolism . The presence of the fluorine atom was noted to enhance lipophilicity, potentially improving bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Predicted values based on analogs.

Key Comparisons:

Substituent Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing solubility and metabolic stability. In contrast, the trifluoromethyl group (CF₃) in exerts stronger electron-withdrawing effects, likely enhancing resistance to oxidative metabolism but reducing solubility. The 2,4-dimethoxyphenyl group offers electron-donating methoxy groups, improving solubility but possibly reducing binding affinity in hydrophobic pockets.

Structural and Conformational Differences :

- The position of the fluorine atom on the phenyl ring (para vs. ortho) alters steric interactions. For example, the 2-fluorophenyl isomer may exhibit different ring puckering dynamics due to proximity to the pyrrolidine nitrogen, affecting molecular geometry .

- Crystallographic studies of pyridine analogs (e.g., ethyl 4-(4-fluorophenyl)pyridinecarboxylates ) suggest that heterocycle planarity differs from pyrrolidine’s puckered conformation, impacting intermolecular interactions.

The trifluoromethyl analog may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity, while the dimethoxyphenyl derivative could favor peripheral targets due to higher solubility.

Synthesis and Characterization :

- Crystallographic validation using programs like SHELX and WinGX is critical for confirming substituent positions and ring puckering parameters. For example, Cremer-Pople puckering coordinates could quantify conformational differences between fluorine-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.